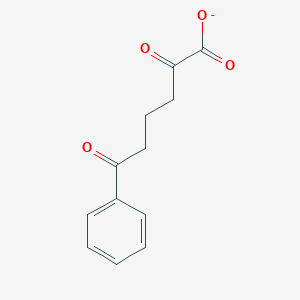

2,6-Dioxo-6-phenylhexanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

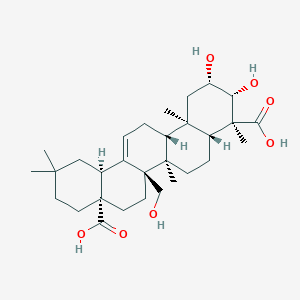

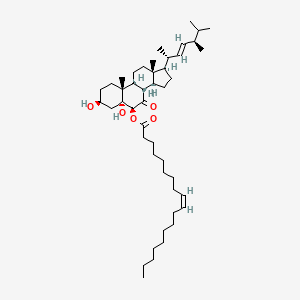

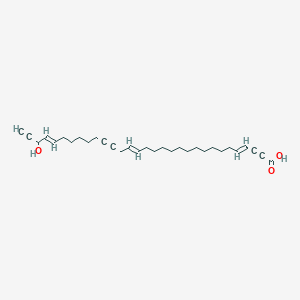

2,6-dioxo-6-phenylhexanoate is conjugate acid of 2,6-dioxo-6-phenylhexanoate. It is a conjugate base of a 2,6-dioxo-6-phenylhexanoic acid.

Wissenschaftliche Forschungsanwendungen

Enantiomeric Separation and Enzyme Inhibition

2,6-Dioxo-6-phenylhexanoate (and closely related compounds) are significant in the field of chromatography and enzyme inhibition. High-performance liquid chromatography (HPLC) has been used for the enantiomeric separation of this compound due to its existence in various tautomeric forms in solutions. This compound is a potent inhibitor for peptidylamidoglycolate lyase, an enzyme crucial for the carboxyl-terminal amidation of biological peptides. The separation process involves converting the compound from its multiple enol forms into a single diketo tautomer, which is then applied to various chiral stationary phases (CSPs) (Feng & May, 2001).

Microbial Synthesis and Characterization of Biodegradable Polymers

2,6-Dioxo-6-phenylhexanoate plays a role in the microbial synthesis of poly(beta-hydroxyalkanoates) with aromatic groups, termed PHPhAs. These polymers, produced and accumulated as reserve materials in certain bacteria, exhibit potential for broad use due to their biodegradable nature and possible biomedical applications. The structural studies of these polymers are crucial, as they can lead to the development of environmentally friendly and medically applicable materials (Abraham et al., 2001).

Electrochemical Studies and Applications

Electrochemical techniques have been employed to study the redox behavior of compounds closely related to 2,6-Dioxo-6-phenylhexanoate. These studies are essential for understanding the fundamental properties of the compound, which can be crucial for its application in fields like material science or even drug design, due to the understanding of its redox mechanism and the evaluation of important thermodynamic parameters (Shah et al., 2014).

Applications in Materials Science

Certain derivatives of 2,6-Dioxo-6-phenylhexanoate are used as precursors in material science, particularly in the synthesis of metal-organic frameworks and polymers. These compounds are pivotal for their properties as catalysts and in the painting industry due to their role as driers. The understanding of their synthesis, structural, and physico-chemical properties can pave the way for innovations in materials science, particularly in the development of novel materials with specific desired properties (Mishra et al., 2007).

Eigenschaften

Produktname |

2,6-Dioxo-6-phenylhexanoate |

|---|---|

Molekularformel |

C12H11O4- |

Molekulargewicht |

219.21 g/mol |

IUPAC-Name |

2,6-dioxo-6-phenylhexanoate |

InChI |

InChI=1S/C12H12O4/c13-10(9-5-2-1-3-6-9)7-4-8-11(14)12(15)16/h1-3,5-6H,4,7-8H2,(H,15,16)/p-1 |

InChI-Schlüssel |

WHAWELFEJQCZFJ-UHFFFAOYSA-M |

Kanonische SMILES |

C1=CC=C(C=C1)C(=O)CCCC(=O)C(=O)[O-] |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Dihydropyrrolo[3,2,1-hi]indole](/img/structure/B1259447.png)

![methyl (1S,2S,16Z)-16-ethylidene-2-(hydroxymethyl)-4,14-diazatetracyclo[12.2.2.03,11.05,10]octadeca-3(11),5,7,9-tetraene-2-carboxylate](/img/structure/B1259452.png)

![[(2R,3S,4R,5R)-3,4,6-triacetyloxy-5-[bis(2-chloroethyl)amino]oxan-2-yl]methyl acetate](/img/structure/B1259455.png)